molecular formula C9H10OS2 B7996048 S-3-Methylthiophenylthioacetate

S-3-Methylthiophenylthioacetate

Cat. No.: B7996048
M. Wt: 198.3 g/mol
InChI Key: CXYAWBBKRJGHDN-UHFFFAOYSA-N
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Description

S-3-Methylthiophenylthioacetate: is an organic compound with the molecular formula C9H10OS2 It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a thioacetate group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-3-Methylthiophenylthioacetate typically involves the reaction of 3-methylthiophenol with thioacetic acid. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the thioester bond. Common reagents used in this synthesis include acetic anhydride and a catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the scalability of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: S-3-Methylthiophenylthioacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

S-3-Methylthiophenylthioacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of S-3-Methylthiophenylthioacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The thioacetate group can undergo hydrolysis to release thiophenol, which can then interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, or receptor modulation. Detailed studies on its molecular targets and pathways are essential to fully understand its biological activities .

Comparison with Similar Compounds

Uniqueness: Its ability to undergo diverse chemical reactions and its utility in various research fields make it a valuable compound in organic chemistry .

Properties

IUPAC Name

S-(3-methylsulfanylphenyl) ethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10OS2/c1-7(10)12-9-5-3-4-8(6-9)11-2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXYAWBBKRJGHDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1=CC=CC(=C1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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